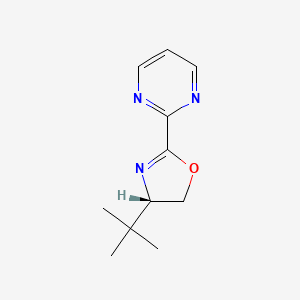

(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQEWQRCMCVLE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methanolysis to Methoxyimidate

Reaction of 2-cyanopyridine with methanol under acidic conditions yielded methoxyimidate intermediates. However, this step suffered from moisture sensitivity, requiring strict anhydrous conditions. Impurities from over-hydrolysis often necessitated chromatography, reducing throughput.

Cyclization to Oxazoline

Cyclization using HCl in refluxing toluene provided the target ligand but with variable yields (45–72%). Silica gel chromatography was mandatory to isolate the product, complicating scale-up. Steric hindrance from the tert-butyl group slowed the reaction, increasing side-product formation via hydrolysis or elimination.

Improved Three-Step Synthesis from Picolinic Acid

A revised route starting from picolinic acid addressed scalability and reproducibility issues (Figure 2).

Amidation of (S)-tert-Leucinol

Picolinic acid was coupled with (S)-tert-leucinol using isobutyl chloroformate and N-methylmorpholine in dichloromethane at 0°C. This step achieved 85–90% yield, producing the secondary amide 4 without epimerization. The choice of coupling reagent minimized racemization, critical for preserving enantiomeric excess.

Activation and Cyclization

Cyclization of amide 4 required careful optimization (Table 1):

| Entry | Reagent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MsCl | Et₃N | 0 → 25 | 38 |

| 2 | TsCl | Pyridine | 25 | 42 |

| 3 | SOCl₂ | None | 25 | 76 |

| 4 | SOCl₂ (1.2 eq) | None | 25 | 89 |

Thionyl chloride emerged as the optimal reagent, converting 4 to chloride 11 quantitatively. Subsequent cyclization in dichloromethane at ambient temperature afforded the oxazoline in 89% yield. The hydrochloride salt 11 exhibited remarkable stability, enabling storage without degradation.

Overall Process Efficiency

This three-step sequence achieved a 64% overall yield on multi-gram scales, outperforming prior methods. Eliminating chromatography in the final step via crystallization streamlined production.

Alternative Cyclization Strategies Using Fluoroalkanesulfonyl Fluorides

Recent advances in oxazoline synthesis highlight the utility of perfluorobutanesulfonyl fluoride (PFBSF) with organic bases (Table 2).

Mechanism and Advantages

PFBSF activates hydroxyl groups via sulfonate ester formation, facilitating intramolecular cyclization at 22°C within 5 minutes. The mild conditions suppress epimerization, making this method suitable for acid- or heat-sensitive substrates.

Comparative Analysis of Key Methods

| Parameter | Traditional (SOCl₂) | PFBSF/DBU |

|---|---|---|

| Yield (%) | 89 | 93 (analogous) |

| Reaction Time | 2–4 h | 5 min |

| Purification | Crystallization | Extraction |

| Scalability | Multi-gram | Demonstrated |

| Epimerization Risk | Low | None reported |

The PFBSF method offers faster kinetics and easier workup but requires specialized reagents. Conversely, the thionyl chloride route uses inexpensive materials and is well-established for large-scale applications.

Addressing Stereochemical Integrity

Retention of configuration at the stereogenic center during cyclization is paramount. Both methods—SOCl₂ and PFBSF—proceed via an SN2 mechanism, as evidenced by the inversion observed in serine-derived oxazolines. Chiral HPLC analysis confirmed >99% ee for the (S)-t-BuPyOx ligand using the revised picolinic acid route .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidinyl or tert-butyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Synthesis of (S)-t-BuPyOx

The synthesis of (S)-t-BuPyOx has been optimized to improve yield and scalability. A notable method involves a three-step synthesis starting from picolinic acid. This approach allows for a more efficient and cost-effective production of the compound, achieving an overall yield of 64% . The process includes:

- Amidation Reaction : Picolinic acid is reacted with (S)-tert-leucinol to form an amide.

- Cyclization : The amide undergoes cyclization to produce the desired oxazole structure.

- Purification : The final product is purified through chromatography.

Asymmetric Catalysis

(S)-t-BuPyOx serves as a chiral ligand in asymmetric catalysis. Its ability to facilitate reactions with high enantioselectivity makes it valuable for synthesizing complex molecules in pharmaceuticals . Studies have demonstrated its effectiveness in reactions involving cyclic ketones, yielding products with significant stereochemical purity.

Medicinal Chemistry

The compound has shown potential as a pharmacological agent. It has been linked to the modulation of key biological pathways, particularly in cancer treatment. Research indicates that derivatives of (S)-t-BuPyOx can inhibit mTOR kinase activity, which is crucial for the proliferation of cancer cells . This inhibition could be beneficial in treating various cancers, including renal cell carcinoma and leukemias.

Photophysical Studies

Recent investigations have explored the photophysical properties of complexes formed with (S)-t-BuPyOx. These studies indicate that the compound can influence the electronic properties of metal complexes, potentially leading to applications in photodynamic therapy and light-harvesting systems .

Case Studies

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features:

- Chiral center : The (S)-configuration at the 4-position ensures enantioselective catalytic activity.

- tert-Butyl group : Enhances steric bulk, improving selectivity in catalytic applications.

- Pyrimidin-2-yl group : Provides a rigid, electron-deficient aromatic system, influencing metal-ligand interactions.

The compound is commercially available (e.g., BLD Pharm, CAS 2070868-78-7) at 97% purity, typically stocked in 100 mg quantities .

Comparison with Similar Compounds

Structural Analogues

The following table compares (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole with structurally related dihydrooxazole derivatives:

Catalytic Performance

Commercial Availability and Cost

- The pyrimidine variant is priced competitively (¥349/50 mg) but is less commonly stocked than pyridine-based ligands like (S)-t-BuPyOx .

- Bulk pricing for benzyl- and phenyl-substituted derivatives is higher (e.g., ¥1033/100 mg for 6-phenylpyridin-2-yl), reflecting their niche applications in pharmaceutical synthesis .

Asymmetric Catalysis

- (S)-t-BuPyOx (pyridine analog) achieves >90% ee in conjugate additions of arylboronic acids to enones . The pyrimidine variant is under investigation for similar transformations, with preliminary data suggesting comparable enantioselectivity but slower reaction rates due to stronger metal binding .

- Benzyl-substituted derivatives demonstrate superior performance in aqueous-phase reactions, attributed to their hydrophobic stability .

Stability and Handling

- Chloride salts of intermediates (e.g., (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide) are stable precursors for large-scale synthesis .

Biological Activity

(S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPyOx, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

(S)-t-BuPyOx is characterized by its unique heterocyclic structure, which includes a pyrimidine ring and a dihydrooxazole moiety. The molecular formula is CHNO, with a molecular weight of 205.25 g/mol. Its structural features contribute to its biological activity, particularly in the context of ligand design for asymmetric catalysis and potential therapeutic applications.

Synthesis

The synthesis of (S)-t-BuPyOx has been optimized to achieve higher yields and purity. A notable method involves the use of picolinic acid as a precursor, allowing for an efficient three-step synthesis that yields the compound in approximately 64% overall yield. This method is scalable and suitable for multi-gram production, addressing previous challenges related to inconsistent yields and complex purification processes .

Antifungal Activity

Recent studies have investigated the antifungal properties of oxazole derivatives, including those structurally related to (S)-t-BuPyOx. For example, compounds derived from 4,5-dihydrooxazole have shown significant antifungal activity against various pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that certain derivatives exhibit favorable metabolic stability. For instance, compounds A31 and A33 (related to oxazole structures) showed half-lives of approximately 80.5 minutes and 69.4 minutes in human liver microsomes, suggesting they may be suitable candidates for further development in antifungal therapy .

Ligand Properties

(S)-t-BuPyOx has also been evaluated as a ligand in asymmetric catalysis. Its robust nature allows for high enantioselectivity in reactions involving cyclic ketones, making it valuable in synthetic organic chemistry . The ligand's performance in catalytic reactions is indicative of its potential utility in drug design and development.

Case Studies

- Antifungal Efficacy : A study focused on the synthesis of various 4-phenyl-4,5-dihydrooxazole derivatives revealed that modifications to the oxazole structure could enhance antifungal activity. Compounds with specific substitutions exhibited MIC values significantly lower than standard antifungal agents .

- Catalytic Applications : In asymmetric catalysis experiments, (S)-t-BuPyOx demonstrated superior performance compared to other ligands in terms of yield and enantioselectivity when applied to reactions involving β-benzylic quaternary stereocenters .

Q & A

Q. What synthetic methodologies are recommended for the enantioselective preparation of (S)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole?

The compound’s stereochemistry can be controlled using chiral auxiliaries or asymmetric catalysis. A validated approach involves starting with (S)-configured precursors, such as (S)-2-phenylglycinol, to induce chirality during oxazoline ring formation . Key steps include:

- Condensation of tert-butyl-substituted β-amino alcohols with pyrimidine-2-carbonyl derivatives under mild acidic conditions.

- Use of dehydrating agents (e.g., Burgess reagent) to cyclize intermediates into the dihydrooxazole ring .

- Monitoring enantiomeric excess via chiral HPLC or optical rotation measurements .

Q. How should researchers characterize the stereochemical purity and structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to confirm regiochemistry and detect diastereomeric impurities .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound given limited toxicity data?

Adopt precautionary measures outlined in safety data sheets (SDS) for structurally related oxazolines:

- Use fume hoods, nitrile gloves, and lab coats to minimize skin/eye contact .

- Store in airtight containers under inert gas (e.g., N) to prevent degradation .

- Implement emergency procedures for spills (e.g., absorb with inert material, avoid water) and seek medical evaluation for prolonged exposure .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved methodologically?

Contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:

- Computational validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values .

- Dynamic NMR studies : Analyze temperature-dependent spectra to identify rotameric equilibria or slow conformational exchange .

- Advanced mass spectrometry : Use high-resolution MS (HRMS) to distinguish isobaric impurities or degradation products .

Q. What experimental designs are optimal for evaluating the catalytic activity of this compound in asymmetric synthesis?

To assess catalytic potential:

- Model reactions : Test in asymmetric aldol or Michael additions, using substrates like ketones or nitroolefins .

- Enantioselectivity quantification : Measure enantiomeric excess (ee) via chiral GC or HPLC after derivatization .

- Kinetic studies : Vary catalyst loading (1–10 mol%) and reaction temperature to determine turnover frequency (TOF) and activation parameters .

- Mechanistic probes : Use isotopic labeling (e.g., ) or stereochemical scrambling experiments to identify rate-determining steps .

Q. What strategies are recommended for assessing ecological impacts when persistence and toxicity data are unavailable?

Predictive and extrapolative methods are critical:

- Quantitative structure-activity relationships (QSAR) : Estimate biodegradability and toxicity using software like EPI Suite or TEST .

- Read-across analysis : Compare with ecotoxicological data from structurally similar compounds (e.g., pyrimidine or oxazoline derivatives) .

- Microcosm studies : Evaluate soil mobility and microbial degradation in controlled lab environments using -labeled analogs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.